Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate
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Overview
Description
Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with a chlorine atom and a hydrazono group, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate typically involves the reaction of 6-chloropyridazine-3-carbohydrazide with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, in a polar solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate exerts its effects involves interactions with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The chlorine atom in the pyridazine ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate can be compared with other similar compounds, such as:
Ethyl (2E)-[(6-bromopyridazin-3-yl)hydrazono]acetate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl (2E)-[(6-fluoropyridazin-3-yl)hydrazono]acetate: Contains a fluorine atom, potentially leading to different chemical and biological properties.
Ethyl (2E)-[(6-methylpyridazin-3-yl)hydrazono]acetate: Features a methyl group, which can influence the compound’s steric and electronic characteristics.
These comparisons highlight the unique aspects of this compound, such as its specific substituents and their impact on the compound’s overall behavior and applications.
Properties
IUPAC Name |
ethyl (2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYMUJSAGJEBY-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNC1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/NC1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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